Semaxinib

Content Navigation

- 1. General Information

- 2. Semaxinib (SU5416): A Selective VEGFR-2 Inhibitor for Focused Angiogenesis Research

- 3. Procurement Considerations: Why Kinase Selectivity Profile Distinguishes Semaxinib from Multi-Targeted Alternatives

- 4. Semaxinib (SU5416) Quantitative Evidence: Selectivity, Potency, and Handling

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

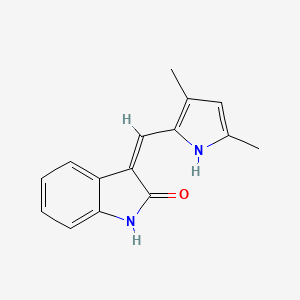

Semaxinib, also known as SU5416, is a synthetic, oxindole-based small molecule recognized as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR/Flk-1) tyrosine kinase. It functions as an ATP-competitive inhibitor, directly targeting the catalytic activity of VEGFR-2, which is a primary mediator of angiogenesis—the formation of new blood vessels. This targeted mechanism allows for the specific interruption of VEGF-induced endothelial cell proliferation and survival signaling pathways, making it a critical tool for investigating angiogenesis in various physiological and pathological contexts, particularly in oncology research.

References

- [1] Fong TA, Shawver LK, Sun L, et al. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types. Cancer Res. 1999;59(1):99-106.

- [2] Semaxanib. Wikipedia. Accessed April 24, 2026.

- [3] Paez-Ribes M, Allen E, Hudock J, et al. Antiangiogenic therapy elicits malignant progression of tumors by outlining immune escape pathways. Cancer Cell. 2009;15(3):220-231.

- [4] Shaheen RM, Davis DW, Liu W, et al. Phase I/Pilot Study of SU5416 (Semaxinib) in Combination With Irinotecan/Bolus 5-FU/LV (IFL) in Patients With Metastatic Colorectal Cancer. Am J Clin Oncol. 2006;29(2):109-115.

While other tyrosine kinase inhibitors like Sunitinib (SU11248) or SU6668 also target VEGFR-2, they are multi-targeted agents that simultaneously inhibit other kinase families, such as Platelet-Derived Growth Factor Receptors (PDGFR) and c-Kit. This broader activity profile, while beneficial in certain therapeutic contexts, can introduce significant confounding variables in mechanistic studies of angiogenesis. Procuring Semaxinib is indicated when the experimental goal is to specifically isolate the effects of VEGFR-2 inhibition without simultaneously perturbing PDGFR-beta or c-Kit signaling pathways, which are involved in distinct processes like pericyte recruitment and tumor cell proliferation. The use of a multi-targeted inhibitor where a selective one is needed can lead to misinterpretation of results, attributing effects to VEGFR-2 blockade that may actually stem from off-target activities.

References

- [1] Abou-Jawde R, Choueiri T, Alemany C, et al. Sunitinib: from rational design to clinical efficacy. J Clin Oncol. 2007;25(7):884-896.

- [2] Bergers G, Song S, Meyer-Morse N, et al. Benefits of targeting both pericytes and endothelial cells in the tumor vasculature with kinase inhibitors. J Clin Invest. 2003;111(9):1287-1295.

- [3] Erlichman C, Adjei AA, Kuffel MJ, et al. The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts. Blood. 2001;97(5):1279-1286.

- [4] Ebos JML, Lee CR, Christensen JG, et al. Multiple circulating proangiogenic factors induced by sunitinib malate are tumor-independent and correlate with antitumor efficacy. Cancer Cell. 2007;12(3):270-279.

High Kinase Selectivity for VEGFR-2 Over PDGFRβ

Semaxinib demonstrates a clear selectivity profile, inhibiting the VEGFR-2 (Flk-1/KDR) kinase with significantly higher potency than the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). In biochemical assays, Semaxinib was found to be approximately 20-fold more selective for VEGFR compared to PDGFRβ.

| Evidence Dimension | Kinase Inhibition Selectivity (IC50) |

| Target Compound Data | IC50 for VEGFR-2 is 1.23 µM |

| Comparator Or Baseline | IC50 for PDGFRβ is ~20.3 µM |

| Quantified Difference | Approximately 20-fold more selective for VEGFR-2 over PDGFRβ |

| Conditions | Cell-free autophosphorylation assays using NIH 3T3 cells overexpressing the respective receptors. |

This selectivity allows researchers to specifically probe VEGFR-2 mediated angiogenesis without the confounding effects of potent PDGFRβ inhibition, which is critical for clarifying pathway-specific mechanisms.

Differential Efficacy in Vivo Compared to Multi-Targeted Inhibitors

In vivo studies highlight the functional consequence of Semaxinib's selectivity. In a mouse model of pancreatic islet cancer, treatment with Semaxinib alone was effective against early-stage angiogenic lesions but not large, well-vascularized tumors. In contrast, SU6668, a multi-targeted inhibitor with additional potent activity against PDGFR, was able to disrupt these larger tumors by detaching pericytes. This demonstrates that while Semaxinib potently inhibits endothelial cell-driven angiogenesis, it does not strongly affect the pericyte stabilization of vessels mediated by PDGFR, unlike broader-spectrum agents.

| Evidence Dimension | Tumor Vascular Disruption |

| Target Compound Data | Effective against early-stage lesions; does not induce significant regression or pericyte detachment in large, established tumors. |

| Comparator Or Baseline | SU6668 (VEGFR/PDGFR/FGFR inhibitor) forces regression of 40% of tumor blood vessels and elicits pericyte detachment in large tumors. |

| Quantified Difference | Qualitative difference in ability to regress established, pericyte-covered tumor vasculature. |

| Conditions | RIP1-Tag2 mouse model of pancreatic islet cancer. |

This evidence provides a clear rationale for selecting Semaxinib to study early-stage or pericyte-independent angiogenesis, while choosing a multi-targeted inhibitor like SU6668 is necessary to address pericyte-stabilized vasculature.

Defined Solubility Profile for Reliable Stock Preparation and In Vivo Formulation

Semaxinib exhibits well-characterized solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo preclinical studies. Technical datasheets report consistent solubility values, with figures ranging from ≥11.9 mg/mL to 40 mg/mL, often requiring warming or sonication to achieve higher concentrations. For in vivo work, established formulation protocols exist, such as a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This contrasts with compounds that may have poor or inconsistent solubility data, complicating the preparation of reliable, reproducible dosing solutions.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | ≥11.9 mg/mL to 40 mg/mL (167.86 mM) |

| Comparator Or Baseline | General baseline for research compounds requiring reliable stock solution preparation. |

| Quantified Difference | N/A (Provides a quantitative baseline for processability) |

| Conditions | Standard laboratory conditions; warming or sonication may be required for maximum solubility. |

A well-documented solubility and established formulation protocols reduce experimental variability and save development time, ensuring consistent compound delivery for both cell-based assays and animal studies.

Mechanistic Studies of VEGFR-2 Dependent Angiogenesis

Due to its high selectivity for VEGFR-2 over other kinases like PDGFRβ, Semaxinib is the appropriate tool for experiments designed to isolate and study the specific contribution of the VEGFR-2 signaling pathway to endothelial cell proliferation, migration, and tube formation, without interference from pathways governing vascular maturation.

In Vivo Models of Early-Stage Tumor Angiogenesis

In preclinical models where the goal is to inhibit the initial stages of tumor vascularization, which are primarily driven by VEGF/VEGFR-2, Semaxinib provides a targeted approach. Its demonstrated efficacy in inhibiting growth of early-stage lesions makes it suitable for prevention or early intervention studies.

Control Compound in Kinase Inhibitor Screening

As a well-characterized inhibitor with a specific selectivity profile, Semaxinib serves as an ideal reference compound in screening campaigns. It can be used as a positive control for VEGFR-2 inhibition and as a selectivity benchmark to characterize the activity of novel, multi-targeted kinase inhibitors.

Investigating Resistance Mechanisms to Anti-Angiogenic Therapy

By specifically blocking the VEGFR-2 pathway, Semaxinib can be used to model tumor responses and the development of resistance. The observation that it is less effective against mature, pericyte-covered vessels allows for the study of how tumors escape VEGFR-2 blockade by upregulating alternative survival mechanisms, such as those involving pericytes and the PDGFR pathway.

References

- [1] Fong TA, Shawver LK, Sun L, et al. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types. Cancer Res. 1999;59(1):99-106.

- [2] Bergers G, Song S, Meyer-Morse N, et al. Benefits of targeting both pericytes and endothelial cells in the tumor vasculature with kinase inhibitors. J Clin Invest. 2003;111(9):1287-1295.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant

Other CAS

194413-58-6

Wikipedia

Dates

2: Cui W, Zhang Z, Li W, Mak S, Hu S, Zhang H, Yuan S, Rong J, Choi TC, Lee SM, Han Y. Unexpected neuronal protection of SU5416 against 1-Methyl-4-phenylpyridinium ion-induced toxicity via inhibiting neuronal nitric oxide synthase. PLoS One. 2012;7(9):e46253. doi: 10.1371/journal.pone.0046253. Epub 2012 Sep 25. PubMed PMID: 23049997; PubMed Central PMCID: PMC3457988.

3: Mezrich JD, Nguyen LP, Kennedy G, Nukaya M, Fechner JH, Zhang X, Xing Y, Bradfield CA. SU5416, a VEGF receptor inhibitor and ligand of the AHR, represents a new alternative for immunomodulation. PLoS One. 2012;7(9):e44547. doi: 10.1371/journal.pone.0044547. Epub 2012 Sep 6. PubMed PMID: 22970246; PubMed Central PMCID: PMC3435281.

4: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. CCAAT/Enhancer-binding protein-homologous protein sensitizes to SU5416 by modulating p21 and PI3K/Akt signal pathway in FRO anaplastic thyroid carcinoma cells. Horm Metab Res. 2013 Jan;45(1):9-14. doi: 10.1055/s-0032-1323680. Epub 2012 Aug 23. PubMed PMID: 22918703.

5: Lang M, Kojonazarov B, Tian X, Kalymbetov A, Weissmann N, Grimminger F, Kretschmer A, Stasch JP, Seeger W, Ghofrani HA, Schermuly RT. The soluble guanylate cyclase stimulator riociguat ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats. PLoS One. 2012;7(8):e43433. doi: 10.1371/journal.pone.0043433. Epub 2012 Aug 17. PubMed PMID: 22912874; PubMed Central PMCID: PMC3422306.

6: Mizuno S, Farkas L, Al Husseini A, Farkas D, Gomez-Arroyo J, Kraskauskas D, Nicolls MR, Cool CD, Bogaard HJ, Voelkel NF. Severe pulmonary arterial hypertension induced by SU5416 and ovalbumin immunization. Am J Respir Cell Mol Biol. 2012 Nov;47(5):679-87. doi: 10.1165/rcmb.2012-0077OC. Epub 2012 Jul 27. PubMed PMID: 22842496.

7: Chyou S, Tian S, Ekland EH, Lu TT. Normalization of the lymph node T cell stromal microenvironment in lpr/lpr mice is associated with SU5416-induced reduction in autoantibodies. PLoS One. 2012;7(3):e32828. doi: 10.1371/journal.pone.0032828. Epub 2012 Mar 6. PubMed PMID: 22412930; PubMed Central PMCID: PMC3295768.

8: Ren W, Zhang R, Wu B, Wooley PH, Hawkins M, Markel DC. Effects of SU5416 and a vascular endothelial growth factor neutralizing antibody on wear debris-induced inflammatory osteolysis in a mouse model. J Inflamm Res. 2011;4:29-38. doi: 10.2147/JIR.S16232. Epub 2011 Mar 2. PubMed PMID: 22096367; PubMed Central PMCID: PMC3218747.

9: Keskin U, Totan Y, Karadağ R, Erdurmuş M, Aydın B. Inhibitory effects of SU5416, a selective vascular endothelial growth factor receptor tyrosine kinase inhibitor, on experimental corneal neovascularization. Ophthalmic Res. 2012;47(1):13-8. doi: 10.1159/000324994. Epub 2011 Jun 21. PubMed PMID: 21691137.

10: Mohan N, Karmakar S, Banik NL, Ray SK. SU5416 and EGCG work synergistically and inhibit angiogenic and survival factors and induce cell cycle arrest to promote apoptosis in human malignant neuroblastoma SH-SY5Y and SK-N-BE2 cells. Neurochem Res. 2011 Aug;36(8):1383-96. doi: 10.1007/s11064-011-0463-9. Epub 2011 Apr 7. PubMed PMID: 21472456.